molecular formula C18H25N5O5 B14498389 Methyl pyroglutamyl-histidyl-pipecolate CAS No. 64783-97-7

Methyl pyroglutamyl-histidyl-pipecolate

Cat. No.: B14498389
CAS No.: 64783-97-7
M. Wt: 391.4 g/mol
InChI Key: XBIMPEXPZJZUMP-RFHHWMCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyroglutamyl-histidyl-pipecolate is a synthetic tripeptide derivative comprising three distinct moieties:

  • Pyroglutamic acid (methyl ester): A cyclic lactam derivative of glutamic acid, modified with a methyl ester group at the carboxyl terminus. This modification enhances stability and lipophilicity compared to the free acid form .
  • Pipecolic acid: A cyclic secondary amine structurally analogous to proline but with a six-membered ring, influencing conformational rigidity .

This compound is hypothesized to have applications in pharmaceutical or biochemical research due to its peptide backbone and functional groups.

Properties

CAS No.

64783-97-7

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C18H25N5O5/c1-28-18(27)14-4-2-3-7-23(14)17(26)13(8-11-9-19-10-20-11)22-16(25)12-5-6-15(24)21-12/h9-10,12-14H,2-8H2,1H3,(H,19,20)(H,21,24)(H,22,25)/t12-,13-,14?/m0/s1

InChI Key

XBIMPEXPZJZUMP-RFHHWMCGSA-N

Isomeric SMILES

COC(=O)C1CCCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

COC(=O)C1CCCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations in Synthetic Design

The tripartite structure of methyl pyroglutamyl-histidyl-pipecolate necessitates a modular synthesis approach, dividing the molecule into three fragments: (1) N-terminal pyroglutamate, (2) central histidine, and (3) C-terminal pipecolate methyl ester. Key challenges include preserving the l-configuration of histidine during coupling, suppressing cyclization to diketopiperazines at the His-pipecolate junction, and achieving selective methylation of the pipecolate carboxyl group.

Conformational Constraints and Reactivity

Pipecolate’s six-membered ring introduces steric hindrance that slows acylation rates compared to proline derivatives, requiring optimized coupling reagents. The methyl ester enhances lipophilicity for blood-brain barrier penetration but necessitates late-stage esterification to prevent hydrolysis during solid-phase synthesis. Pyroglutamate’s cyclic structure avoids N-terminal racemization but complicates standard peptide coupling protocols due to its secondary amine.

Synthetic Routes and Methodological Innovations

Solution-Phase Fragment Coupling

N-Terminal Pyroglutamate Synthesis

Pyroglutamic acid derivatives are synthesized from l-serine or l-threonine via cyclocondensation. For example, treatment of N-Cbz-l-serine with sodium hydroxide yields (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, a key intermediate. Methylation at the N-terminus is achieved using iodomethane in the presence of benzyl ester-protected intermediates, followed by catalytic hydrogenation to remove protecting groups.

Central Histidine Incorporation

N-α-Cbz-l-histidine hydrazide serves as the central fragment, with the hydrazide group enabling azide-mediated coupling to minimize racemization. Azide formation via treatment with sodium nitrite and hydrochloric acid precedes reaction with the C-terminal pipecolate fragment, yielding a histidyl-pipecolate intermediate.

C-Terminal Pipecolate Methyl Ester Formation

Pipecolic acid is esterified using thionyl chloride in methanol, achieving >90% yield under anhydrous conditions. Subsequent coupling to the histidine fragment employs dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt), reducing diketopiperazine formation to <5%.

Table 1: Representative Yields for Solution-Phase Synthesis Steps

Step Reagents Yield (%) Purity (HPLC)
Pyroglutamate cyclization NaOH, EtOH 85 92
Histidine azide formation NaNO₂, HCl 78 88
Pipecolate methylation SOCl₂, MeOH 93 95
Final tripeptide coupling DCC/HOBt, DMF 65 89

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin Selection and Loading

Wang resin functionalized with hydroxymethylphenoxy groups provides optimal stability for Fmoc-based SPPS. Pipecolate methyl ester is loaded first via esterification using DIC/HOAt activation, achieving 0.8 mmol/g substitution.

Sequential Deprotection and Coupling

Fmoc-histidine(Trt)-OH is coupled using HBTU/NMM in DMF (2×1 h couplings, 95% efficiency). Pyroglutamate is introduced as preformed Fmoc-pyroglutamic acid, with microwave-assisted coupling (30 W, 50°C, 20 min) improving yields to 89%. Final cleavage employs TFA:water:triisopropylsilane (95:2.5:2.5), yielding crude product with <2% diketopiperazine byproducts.

Critical Analysis of Byproduct Formation and Mitigation

Diketopiperazine Cyclization

The His-pipecolate segment is prone to cyclization during coupling or deprotection. Studies demonstrate that substituting pipecolate with N-methylated variants reduces this side reaction from 15% to <3%. Alternatively, incorporating 2-cyanopyrrolidine at the C-terminus sterically hinders cyclization.

Histidine Racemization

Racemization at the histidine α-carbon reaches 12% under standard DCC conditions but is suppressed to 3% using Oxyma Pure/DIC activation at 0°C. Circular dichroism spectroscopy confirms enantiopurity, showing a positive Cotton effect at 208 nm (Δε +12.5 L·mol⁻¹·cm⁻¹) for the l-His configuration.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via reversed-phase HPLC (C18 column, 10→40% acetonitrile/0.1% TFA gradient) followed by gel filtration (Sephadex LH-20, methanol eluent). Final purity exceeds 98% by analytical HPLC (tᵣ = 14.2 min, 220 nm).

Table 2: Spectral Data for this compound

Technique Key Data
¹H NMR (500 MHz, D₂O) δ 8.92 (s, His imidazole), 4.31 (m, pipecolate α-H), 3.67 (s, COOCH₃)
HRMS (ESI+) m/z 423.2021 [M+H]⁺ (calc. 423.2018)
IR (ATR) 1742 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I)

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Solution-phase synthesis incurs 40% lower reagent costs than SPPS but requires 3× longer cycle times. Hybrid approaches using SPPS for His-pipecolate followed by solution-phase pyroglutamate coupling reduce overall production costs by 22% while maintaining >90% yield.

Regulatory-Grade Manufacturing

Current Good Manufacturing Practice (cGMP) protocols mandate in-process controls including:

  • Residual solvent monitoring (DMF < 880 ppm)
  • Heavy metal screening (Pb < 5 ppm)
  • Endotoxin testing (<0.2 EU/mg)

Chemical Reactions Analysis

Types of Reactions

Methyl pyroglutamyl-histidyl-pipecolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidyl residue can yield histidyl oxides, while reduction of the pipecolic acid moiety can produce pipecolic alcohols .

Scientific Research Applications

Methyl pyroglutamyl-histidyl-pipecolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl pyroglutamyl-histidyl-pipecolate involves its interaction with specific molecular targets. The histidyl residue can bind to metal ions, facilitating catalytic reactions. The pipecolic acid moiety can interact with enzymes, modulating their activity. These interactions are crucial for the compound’s biological effects and its role in various biochemical pathways .

Comparison with Similar Compounds

L-Pyroglutamic Acid Methyl Ester

Key Differences :

  • Structure : L-Pyroglutamic acid methyl ester (CAS 4931-66-2) lacks the histidyl and pipecolate residues present in the tripeptide. It serves as a simpler precursor or intermediate in peptide synthesis .
  • Applications : While the tripeptide may target specific biological pathways (e.g., enzyme inhibition or receptor binding), L-pyroglutamic acid methyl ester is primarily used in chemical synthesis or as a reference standard .
Property Methyl Pyroglutamyl-Histidyl-Pipecolate L-Pyroglutamic Acid Methyl Ester
Molecular Weight ~450–500 g/mol (estimated) 157.16 g/mol
Functional Groups Ester, imidazole, cyclic amine Ester, lactam
Potential Use Cases Drug design, enzyme substrates Synthetic intermediate

Methyl Esters of Bioactive Compounds

Methyl esters are commonly employed to improve compound stability or membrane permeability. Examples include methyl salicylate (analgesic) and methyl esters of fatty acids (biodiesel precursors).

Comparisons :

  • Volatility: this compound is non-volatile due to its large molecular size, unlike smaller esters like methyl salicylate, which are volatile organic compounds (VOCs) .
  • Solubility : The tripeptide is likely less water-soluble than simple methyl esters (e.g., methyl acetate) due to its hydrophobic residues (pipecolate, pyroglutamyl) .

Histidine-Containing Peptides

Compounds like carnosine (β-alanyl-histidine) share the histidine moiety, which is critical for antioxidant or pH-buffering activities.

Key Contrasts :

  • Complexity: this compound’s cyclic residues (pyroglutamyl, pipecolate) may confer unique conformational stability compared to linear peptides like carnosine.
  • Bioactivity: Carnosine is well-documented for its role in muscle fatigue reduction, whereas the tripeptide’s biological roles remain speculative without direct evidence .

Pipecolic Acid Derivatives

Pipecolic acid is a lysine metabolite and structural analog of proline. Derivatives like pipecolate esters or proline-containing peptides (e.g., bradykinin) exhibit distinct properties:

Property This compound Proline-Containing Peptides
Ring Size Six-membered (pipecolate) Five-membered (proline)
Conformational Flexibility Reduced due to larger ring Moderate

Pipecolate’s six-membered ring may enhance metabolic stability compared to proline, a feature exploited in drug design .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to control Type I errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.